N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate
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Overview
Description
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate is a complex organic compound that features a pyrrolidine ring with a cyanomethyl group and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate undergoes various chemical reactions, including:
Condensation Reactions: Formation of heterocyclic compounds through condensation with aldehydes or ketones.
Substitution Reactions: Replacement of functional groups with other substituents.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a basic catalyst such as piperidine.
Substitution Reactions: Often use halogenated compounds and a base.
Cyclization Reactions: Require specific conditions to promote intramolecular bond formation.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, pyridines, and other nitrogen-containing rings .
Scientific Research Applications
N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-(Cyanomethyl)-2-pyrrolidinylidene)-beta-alanine hydrate involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their function.
Signal Transduction: Affecting intracellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)pyridinium Salts: Used in the synthesis of heterocyclic compounds.
Cyanoacetamides: Known for their reactivity and use in heterocyclic synthesis
Properties
CAS No. |
91443-11-7 |
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Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-[[1-(cyanomethyl)pyrrolidin-2-ylidene]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C9H13N3O2.H2O/c10-4-7-12-6-1-2-8(12)11-5-3-9(13)14;/h1-3,5-7H2,(H,13,14);1H2 |
InChI Key |
GIYAHORSQBZFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NCCC(=O)O)N(C1)CC#N.O |
Origin of Product |
United States |
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